molecular formula C11H22O2 B13801124 2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane CAS No. 59682-78-9

2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B13801124
CAS No.: 59682-78-9
M. Wt: 186.29 g/mol
InChI Key: JMPWPSASOPWBJF-UHFFFAOYSA-N
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Description

2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound is notable for its unique structure, which includes an ethylpropyl group and two methyl groups attached to the dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-(1-ethylpropyl)-1,3-propanediol with an acid catalyst to promote cyclization and formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to favor the formation of the desired dioxane ring while minimizing side reactions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxane ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated dioxanes or other substituted derivatives.

Scientific Research Applications

2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane has various applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler dioxane compound with two oxygen atoms in a six-membered ring.

    2-Methyl-1,3-dioxane: Similar structure but with a methyl group instead of an ethylpropyl group.

    2,2-Dimethyl-1,3-dioxane: Contains two methyl groups attached to the dioxane ring.

Uniqueness

2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane is unique due to the presence of the ethylpropyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

59682-78-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

5,5-dimethyl-2-pentan-3-yl-1,3-dioxane

InChI

InChI=1S/C11H22O2/c1-5-9(6-2)10-12-7-11(3,4)8-13-10/h9-10H,5-8H2,1-4H3

InChI Key

JMPWPSASOPWBJF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1OCC(CO1)(C)C

Origin of Product

United States

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